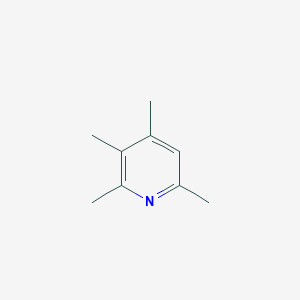

2,3,4,6-Tetramethylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Industrial Applications

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in both organic synthesis and various industrial sectors. numberanalytics.com The presence of the nitrogen atom imparts unique electronic properties and reactivity to the aromatic ring, making pyridines valuable building blocks for a wide array of functional molecules. numberanalytics.com

In the realm of organic synthesis , pyridine and its derivatives serve as versatile reagents, catalysts, and solvents. fiveable.menih.gov Their basicity allows them to act as acid scavengers in reactions that produce acidic byproducts. nih.gov Furthermore, the pyridine ring can be functionalized through various reactions, enabling the construction of complex molecular architectures.

The industrial applications of pyridine derivatives are extensive and diverse. postapplescientific.com They are integral components in the manufacturing of:

Pharmaceuticals: Many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate pyridine moieties in their structures. numberanalytics.comfiveable.mepostapplescientific.com

Agrochemicals: Pyridine derivatives are widely used as active ingredients in insecticides, herbicides, and fungicides. numberanalytics.compostapplescientific.com

Polymers and Materials: They are used in the production of polymers, adhesives, and rubber, where they can modify the material's properties. postapplescientific.com They also serve as precursors for functional materials like conducting polymers and luminescent materials. numberanalytics.com

Overview of Tetramethylpyridines within the Pyridine Family

Tetramethylpyridines are a subgroup of pyridine derivatives where four of the hydrogen atoms on the pyridine ring are substituted with methyl groups. There are several isomers of tetramethylpyridine, each with a unique arrangement of the methyl groups, which in turn influences their physical and chemical properties. Some examples include 2,3,4,6-tetramethylpyridine, 2,3,5,6-tetramethylpyridine (B3051974), and 2,2,6,6-tetramethylpiperidine (B32323) (a saturated derivative). ontosight.aiontosight.aiwikipedia.org The steric hindrance and electronic effects of the four methyl groups significantly impact the reactivity and utility of these compounds. For instance, the bulky methyl groups in 2,2,6,6-tetramethylpiperidine render its nitrogen atom non-nucleophilic, making it a useful sterically hindered base in organic synthesis. chemicalbook.com

Historical Context of Research on this compound

The study of pyridine and its derivatives dates back to the 19th century, with initial isolation from coal tar. openaccessjournals.com Research into alkylated pyridines, including tetramethylpyridines, gained momentum as synthetic methodologies advanced. The synthesis of this compound and its corresponding pyrylium (B1242799) salt was a subject of investigation in the early 1980s, highlighting the interest in preparing and characterizing these polysubstituted pyridines. tandfonline.com More recent research has focused on developing efficient and environmentally friendly synthetic routes, such as gas-phase reactions using zeolite catalysts. google.com These efforts underscore the ongoing importance of developing practical methods for producing valuable pyridine derivatives like this compound for potential applications in various fields, including as intermediates for pharmaceuticals. google.com

Chemical Profile of this compound

This section provides a detailed look at the specific properties and characteristics of the chemical compound this compound.

Nomenclature and Structural Formula

IUPAC Name: this compound nist.gov

CAS Registry Number: 20820-82-0 chemeo.com

Molecular Formula: C₉H₁₃N nist.gov

Structural Formula:

The structure consists of a pyridine ring with methyl groups attached at the 2, 3, 4, and 6 positions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Unit |

| Molecular Weight | 135.21 | g/mol |

| Appearance | Colorless liquid | - |

| Boiling Point | 470.70 | K |

| Water Solubility (log10WS) | -3.14 | mol/l |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.315 | - |

Note: Some data is based on calculated properties. chemeo.comchemeo.com

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While detailed spectra are beyond the scope of this article, key identifiers from various spectroscopic techniques are noted below.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the methyl protons and the remaining aromatic proton, with chemical shifts influenced by their positions on the pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the four different methyl carbons and the five carbons of the pyridine ring.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 135.21).

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyridine ring.

Synthesis and Reactivity

This section explores the methods used to synthesize this compound and its characteristic chemical reactions.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound.

One notable method involves the gas-phase reaction of methyl ethyl ketone with formaldehyde (B43269) in the presence of ammonia (B1221849) and a zeolite catalyst. google.com This process can also yield other collidine isomers. google.com

Another approach involves the reaction of 3,5-lutidine with an aliphatic alcohol in the presence of a hydrogenation catalyst, such as Raney cobalt, at elevated temperatures. google.com By adjusting the reaction conditions, the production of 2,3,5,6-tetramethylpyridine can also be favored. google.com

A classical approach to synthesizing polysubstituted pyridines involves the reaction of a pyrylium salt with ammonia. For instance, 2,3,4,6-tetramethylpyrylium perchlorate (B79767) can be converted to this compound. tandfonline.com

Chemical Reactivity and Key Reactions

The reactivity of this compound is influenced by the electron-donating methyl groups and the nitrogen atom in the pyridine ring.

Basicity: Like other pyridines, the nitrogen atom has a lone pair of electrons, making the compound basic. However, the steric hindrance from the adjacent methyl groups at the 2 and 6 positions can influence its ability to act as a base or a nucleophile.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide.

Reactions of the Methyl Groups: The methyl groups can undergo various reactions, such as halogenation, to introduce further functionality. For example, the bromination of a related tetramethylpyridine has been reported.

Applications in Research and Industry

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its status as a polysubstituted pyridine derivative suggests its potential utility in several areas.

Role in Organic Synthesis

As a substituted pyridine, this compound can serve as a building block or intermediate in the synthesis of more complex molecules. google.com Its unique substitution pattern can be exploited to control the regioselectivity of subsequent reactions. The steric hindrance around the nitrogen atom could make it a useful non-nucleophilic base in certain synthetic transformations, similar to other hindered pyridines.

Potential Industrial and Research Applications

The primary documented application of this compound is as an intermediate in the synthesis of various pharmaceutical chemicals. google.com The development of efficient synthetic processes, such as those using zeolite catalysts, points towards its potential for more widespread use in industrial settings. google.com In a research context, it can be used to study the structure-activity relationships of substituted pyridines and in the development of new catalysts or ligands for coordination chemistry.

属性

CAS 编号 |

20820-82-0 |

|---|---|

分子式 |

C9H13N |

分子量 |

135.21 g/mol |

IUPAC 名称 |

2,3,4,6-tetramethylpyridine |

InChI |

InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5H,1-4H3 |

InChI 键 |

QBSVEFGWBSANTE-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC(=C1C)C)C |

产品来源 |

United States |

Synthetic Methodologies for 2,3,4,6 Tetramethylpyridine

Precursor-Based Synthesis

A key method for synthesizing 2,3,4,6-Tetramethylpyridine involves the use of a pyrylium (B1242799) salt precursor. This approach provides a direct route to the target pyridine (B92270) derivative.

The conversion of 2,3,4,6-tetramethylpyrylium perchlorate (B79767) to this compound is a well-documented procedure. The synthesis involves treating the pyrylium perchlorate salt with aqueous ammonia (B1221849). The reaction proceeds by the addition of ammonia to the pyrylium ring, followed by ring-opening and subsequent recyclization to form the pyridine ring. This method is effective for producing the asymmetrically substituted tetramethylpyridine.

The precursor, 2,3,4,6-tetramethylpyrylium perchlorate, can itself be prepared through the diacetylation of specific alkenes. A notable procedure involves the reaction of t-amyl alcohol (2-methyl-2-butanol) with an excess of acetic anhydride (B1165640) and a carefully controlled amount of perchloric acid. Using a low ratio of perchloric acid to acetic anhydride favors the formation of the more substituted, less symmetrical 2,3,4,6-tetramethylpyrylium salt over the symmetrical 2,6-dimethyl-4-ethylpyrylium isomer.

Catalytic Condensation Reactions

Catalytic condensation provides an alternative pathway for constructing the pyridine ring from acyclic precursors. These methods often involve high-temperature, gas-phase reactions over a solid catalyst.

A process exists for the synthesis of tri- and tetra-alkylated pyridines through the gas-phase reaction of methyl ethyl ketone, formaldehyde (B43269), and ammonia. google.com This method is designed to produce high yields of collidines and a tetramethylpyridine isomer. google.com The reaction is typically carried out in a fixed-bed reactor where the catalyst is packed and heated to the reaction temperature, after which the gaseous reactants are passed through. google.com While this general methodology is established for producing substituted pyridines, the available literature prominently describes the synthesis of 2,3,5,6-tetramethylpyridine (B3051974) through this specific reaction, rather than the 2,3,4,6-isomer. google.com

Reaction Conditions for Tetramethylpyridine Synthesis

| Parameter | Value |

|---|---|

| Reactants | Methyl Ethyl Ketone, Formaldehyde, Ammonia |

| Phase | Gas Phase |

| Pressure | Atmospheric |

| Catalyst | Modified Zeolite ZSM-5 |

The catalyst is central to this synthesis, providing a shape-selective and environmentally friendly heterogeneous system. google.com The process utilizes a zeolite catalyst, specifically ZSM-5, which has a silica-alumina framework. google.com The silica-to-alumina (Si/Al) atomic ratio in the zeolite can be varied, for instance, a ratio of 15 is used in some preparations. google.com

To enhance catalytic activity and selectivity, the zeolite is modified with at least one metal or metal ion. google.com Metals specified for this purpose include lanthanum, lead, manganese, iron, copper, and cobalt. google.com The metal is loaded onto the zeolite, typically by soaking the calcined zeolite in a solution of the metal's salt (e.g., lead nitrate, cobalt nitrate) followed by drying and calcination at high temperatures (e.g., 420°C). google.com This modification helps to achieve good yields of the pyridine products and suppresses the deterioration of the catalyst over time. google.com The process is noted for being non-corrosive and allowing for the catalyst to be recycled and reused. google.com

Catalyst Composition

| Component | Details | Source |

|---|---|---|

| Zeolite Base | ZSM-5 (Silica-Alumina) | google.com |

| Si/Al Ratio | ~15 | google.com |

| Metal Modifiers | Lanthanum, Lead, Manganese, Iron, Copper, Cobalt | google.com |

| Metal Loading | 1-10 wt. % (preferably 2-5 wt. %) | google.com |

A characteristic of the gas-phase condensation of methyl ethyl ketone, formaldehyde, and ammonia is the simultaneous production of several pyridine derivatives. google.com The reaction product is a mixture that contains trimethylpyridine isomers (collidines) alongside the tetramethylpyridine product. google.com Specifically, the process is documented to yield 2,3,5-collidine and 2,3,6-collidine as major co-products with 2,3,5,6-tetramethylpyridine. google.com For example, using an HZSM-5 catalyst with a Si:Al ratio of 115, yields of 37.7% for 2,3,5-collidine and 21.8% for 2,3,6-collidine were reported after three hours of reaction time. google.com The formation of these isomers highlights the complexity of the condensation pathways on the zeolite surface.

Gas Phase Reaction of Methyl Ethyl Ketone, Formaldehyde, and Ammonia

Catalytic Alkylation/Hydrogenation Reactions

A key synthetic route to this compound is the catalytic reaction of 3,5-lutidine with an aliphatic alcohol, such as methanol (B129727), under a hydrogen atmosphere. google.com This process is typically conducted at elevated temperatures and pressures. For instance, reacting 3,5-lutidine with methanol in the presence of a hydrogenation catalyst at temperatures of 200°C or higher can yield this compound. google.com In a specific example, 3,5-lutidine and methanol were reacted over a Raney cobalt catalyst. prepchem.com The reaction was maintained at 240°C with an internal pressure of 45 to 60 kg/cm ² for several hours. prepchem.com This method produces not only the target this compound but also 2,3,5-collidine as a major product. prepchem.com

The efficiency and product distribution of the alkylation of 3,5-lutidine with methanol are significantly influenced by the choice of catalyst and the reaction temperature.

Catalyst Type: Various hydrogenation catalysts can be employed, with Raney-type catalysts being prominent. google.com Raney cobalt and Raney nickel are both effective, with Raney cobalt being noted as a preferable catalyst for this transformation. google.com The catalytic activity of different metals can vary, and in related pyridine alkylations, palladium-based catalysts have also shown high activity. lookchem.com The selection of the catalyst is crucial for directing the reaction towards the desired methylated products.

Reaction Temperature: The temperature of the reaction is a critical parameter. The synthesis is generally carried out at temperatures of 200°C or higher. google.com A specific temperature of 240°C has been successfully used in conjunction with a Raney cobalt catalyst. prepchem.com It is noted that the reaction can be conducted within a temperature range of 200°C to 270°C. google.com The temperature will affect the rate of reaction and the relative yields of the different methylated pyridines formed. For example, in one documented procedure at 240°C, the yield of 2,3,5-collidine was 86%, while the yield of this compound was 3.4%. prepchem.com

Table 1: Effect of Reaction Conditions on Product Yield in the Methylation of 3,5-Lutidine with Methanol

| Starting Material | Catalyst | Temperature (°C) | Pressure ( kg/cm ²) | Product | Yield (%) |

| 3,5-Lutidine | Raney Cobalt | 240 | 45-60 | 2,3,5-Collidine | 86.0 |

| 3,5-Lutidine | Raney Cobalt | 240 | 45-60 | This compound | 3.4 |

Data sourced from a specific experimental procedure. prepchem.com

Reaction of 3,5-Lutidine with Aliphatic Alcohols under Hydrogenation Conditions

Mechanistic Investigations of Synthesis Pathways

The formation of this compound from 3,5-lutidine and an alcohol like methanol under catalytic hydrogenation conditions is understood to proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. dicp.ac.cn This catalytic cycle involves several key steps:

Dehydrogenation of the Alcohol: The transition-metal catalyst first dehydrogenates the alcohol (e.g., methanol) to form the corresponding aldehyde (formaldehyde) and metal-hydride species. dicp.ac.cnmdpi.com

Condensation: The aldehyde then undergoes a condensation reaction with the methyl group of the heteroarene (3,5-lutidine). mdpi.com This step is often promoted by a base. mdpi.com

Dehydration: The condensation product then dehydrates to form an alkenyl-substituted pyridine intermediate. mdpi.com

Hydrogenation: Finally, the metal-hydride species, formed in the initial step, hydrogenates the double bond of the alkenyl intermediate to yield the alkylated pyridine product and regenerate the active catalyst. dicp.ac.cnmdpi.com

Reactivity and Chemical Transformations of 2,3,4,6 Tetramethylpyridine

Aromatic Reactivity Profile

The reactivity of the pyridine (B92270) ring in 2,3,4,6-tetramethylpyridine is significantly influenced by the presence of four methyl groups and the nitrogen heteroatom. These substituents affect the electron density of the aromatic system and steric accessibility of the ring positions, thereby dictating its behavior in various chemical reactions.

Electrophilic Substitution Reactions

Pyridine itself is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq This deactivation is further compounded in acidic media where the nitrogen atom is protonated, forming a positively charged pyridinium (B92312) ion that strongly repels electrophiles. uoanbar.edu.iq Electrophilic substitution on the pyridine ring, when it does occur, typically proceeds under harsh conditions. uoanbar.edu.iq

In the case of substituted pyridines, the position of electrophilic attack is directed by the electronic effects of the substituents. For this compound, the four electron-donating methyl groups would be expected to partially counteract the deactivating effect of the nitrogen atom, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. The directing influence of multiple alkyl groups on a pyridine ring can be complex. Generally, electrophilic attack on substituted pyridines favors the 3-position (meta to the nitrogen) as the resulting carbocation intermediate is more stable, avoiding placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqaklectures.com However, the specific substitution pattern in this compound, with all available ring carbons having a methyl substituent, presents a unique case. Any electrophilic substitution would have to occur at a position already bearing a methyl group, which is energetically unfavorable, or involve displacement of a methyl group, a reaction not commonly observed in standard electrophilic aromatic substitutions.

Detailed research findings specifically on the electrophilic substitution reactions of this compound are not extensively documented in the provided search results. However, the general principles of electrophilic aromatic substitution on pyridine rings suggest that such reactions would be challenging and require forcing conditions. uoanbar.edu.iqrahacollege.co.inuomustansiriyah.edu.iqlkouniv.ac.in

Nucleophilic Addition and Substitution Reactions

The pyridine ring is more susceptible to nucleophilic attack than benzene, a characteristic that is enhanced by the presence of the electronegative nitrogen atom which lowers the electron density of the ring carbons. Nucleophilic substitution reactions on pyridines typically occur at the 2- and 4-positions, as the negative charge in the resulting intermediate can be delocalized onto the nitrogen atom, leading to a more stable intermediate. uoanbar.edu.iq

For this compound, the methyl groups at the 2-, 4-, and 6-positions introduce significant steric hindrance, which can impede the approach of a nucleophile to these positions. However, nucleophilic attack on a derivative of a tetramethylpyridine has been observed. For instance, the bromomethyl group in 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine readily undergoes nucleophilic substitution (SN2) with various nucleophiles like amines, thiols, or alkoxides. vulcanchem.comgacariyalur.ac.in

While direct nucleophilic substitution on the pyridine ring of this compound itself is not explicitly detailed, the principles of nucleophilic aromatic substitution (SNAr) on pyridinium ions are well-established. nih.gov In these reactions, a leaving group at an activated position (typically 2- or 4-) is displaced by a nucleophile. nih.gov The reactivity can be influenced by the nature of the leaving group and the nucleophile. nih.gov

Nitrogen Atom Reactivity

The lone pair of electrons on the nitrogen atom of this compound is a key site of reactivity, participating in protonation and quaternization reactions.

Protonation and Basicity Considerations

Like other pyridines, this compound is a basic compound due to the availability of the lone pair of electrons on the nitrogen atom for protonation. uoanbar.edu.iq The basicity of pyridines is influenced by both electronic and steric factors. The methyl groups in this compound are electron-donating, which should increase the electron density on the nitrogen atom and thereby enhance its basicity compared to unsubstituted pyridine.

However, the steric hindrance provided by the methyl groups at the 2- and 6-positions can affect the accessibility of the nitrogen's lone pair to a proton, a phenomenon known as steric hindrance to protonation. This effect can sometimes lead to a lower than expected basicity. Highly hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) and even more sterically crowded pyridines have been studied for their utility in reactions where a non-nucleophilic base is required. acs.org The steric shielding around the nitrogen atom in these compounds makes them poor nucleophiles while retaining their basic character. acs.org

The pKa of the conjugate acid of a related compound, 2,2,6,6-tetramethylpiperidine (B32323), is approximately 11.07, indicating it is a moderately strong base. wikipedia.org While this is a saturated ring system, it provides some context for the basicity of highly substituted nitrogen heterocycles. The basicity of amines is a complex interplay of inductive effects, which increase basicity with more alkyl groups, and solvation effects, which can be hindered by bulky substituents. apolloscientific.co.uk

Quaternization Reactions

The nitrogen atom of this compound can react with alkylating agents to form quaternary pyridinium salts. nih.govmdpi.com This reaction involves the attack of the nitrogen's lone pair on an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom.

The rate and success of quaternization reactions are influenced by the steric hindrance around the nitrogen atom. The methyl groups at the 2- and 6-positions of this compound can sterically hinder the approach of the alkylating agent, potentially requiring more forcing conditions or specific types of alkylating agents. For example, the synthesis of 1,2-dihydro-2,2,4,6-tetramethylpyridine involves the reaction of 2,4,6-trimethylpyridine with a methylating agent like methyl iodide. ontosight.ai

Quaternization of pyridine derivatives is a common strategy to modify their physical and chemical properties, such as increasing their solubility in water and their reactivity towards nucleophiles in SNAr reactions. nih.govnih.gov

Oxidative and Reductive Transformations of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

The oxidation of the nitrogen atom in hindered piperidines, such as the conversion of 2,2,6,6-tetramethylpiperidine to the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is a well-known transformation. sigmaaldrich.com This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of metal salt catalysts. google.com The resulting nitroxide radicals are widely used as catalysts for the selective oxidation of alcohols. orgsyn.orgrsc.org While this example is for a saturated piperidine (B6355638) ring, similar oxidative transformations on the nitrogen of a tetramethylpyridine could potentially lead to N-oxide derivatives. Electrochemical oxidation of 2,2,6,6-tetramethylpiperidine has also been studied, leading to N-cyanomethylated products through a radical mechanism. rsc.org

Reduction of the pyridine ring is also a common transformation. Pyridine and its derivatives can be reduced to the corresponding piperidines by catalytic hydrogenation or using reducing agents like sodium in ethanol. uoanbar.edu.iq For instance, the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine with hydrazine (B178648) is a method to produce 2,2,6,6-tetramethylpiperidine. google.com The reduction of TEMPO to 1-hydroxy-2,2,6,6-tetramethylpiperidine has also been reported. researchgate.net Given these examples, it is plausible that this compound could be reduced to the corresponding 2,3,4,6-tetramethylpiperidine under appropriate reducing conditions.

Spectroscopic and Structural Elucidation Techniques for 2,3,4,6 Tetramethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 2,3,4,6-tetramethylpyridine, distinct signals corresponding to the different proton environments are observed. The single aromatic proton on the pyridine (B92270) ring typically appears as a singlet in the downfield region of the spectrum. The four methyl groups, being in non-equivalent positions, give rise to four separate singlets. The chemical shifts of these methyl protons are influenced by their position on the pyridine ring, with those at positions 2 and 6 generally appearing at a different frequency compared to those at positions 3 and 4 due to the proximity to the nitrogen atom and the resulting electronic effects.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.0-7.2 | Singlet |

| CH₃ (at C-6) | ~2.5 | Singlet |

| CH₃ (at C-4) | ~2.3 | Singlet |

| CH₃ (at C-2) | ~2.5 | Singlet |

| CH₃ (at C-3) | ~2.2 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides complementary information by detailing the carbon skeleton of the molecule. For this compound, signals for each of the nine unique carbon atoms are expected. The carbons of the pyridine ring will resonate in the aromatic region of the spectrum, with their chemical shifts influenced by the nitrogen atom and the methyl substituents. The four methyl carbons will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155-160 |

| C-3 | ~130-135 |

| C-4 | ~145-150 |

| C-5 | ~120-125 |

| C-6 | ~155-160 |

| CH₃ (at C-2) | ~20-25 |

| CH₃ (at C-3) | ~15-20 |

| CH₃ (at C-4) | ~20-25 |

| CH₃ (at C-6) | ~20-25 |

Note: These are predicted values and can differ from experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would primarily show correlations between the aromatic proton and any adjacent protons, though in this fully substituted ring, such couplings are absent. It can, however, be used to confirm the absence of such couplings. sdsu.eduemerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu The HSQC spectrum of this compound would show cross-peaks connecting the signal of the H-5 proton to the C-5 carbon, and each methyl proton signal to its corresponding methyl carbon signal. emerypharma.comcolumbia.edu This is a powerful tool for assigning the carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. sdsu.educolumbia.edu For this compound, HMBC is crucial for assigning the quaternary carbons (C-2, C-3, C-4, and C-6) which have no attached protons. For example, the protons of the methyl group at C-2 would show correlations to C-2 and C-3. emerypharma.comcolumbia.edu Similarly, the H-5 proton would show correlations to C-3, C-4, and C-6. By piecing together these long-range correlations, the entire carbon framework can be definitively established.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

C-H Vibrations: The stretching vibrations of the aromatic C-H bond are typically observed in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C-H bonds in the methyl groups appear in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org

C=C and C=N Vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. libretexts.org These are often strong and sharp peaks.

C-C Vibrations: The stretching vibrations of the carbon-carbon single bonds, including those between the ring and the methyl groups, appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Bending Vibrations: Various C-H bending vibrations (in-plane and out-of-plane) for both the aromatic ring and the methyl groups also populate the fingerprint region, contributing to the unique spectral signature of the molecule.

Raman spectroscopy often provides complementary information to IR spectroscopy. libretexts.org While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that lead to a change in the polarizability of the molecule. libretexts.org For a molecule like this compound, the symmetric breathing vibration of the pyridine ring is often a strong and characteristic band in the Raman spectrum. spectroscopyonline.comresearchgate.net

Table 3: General IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-H Bending (in-plane) | 1000 - 1300 | Medium | Weak |

| C-H Bending (out-of-plane) | 700 - 900 | Strong | Weak |

| Ring Breathing | ~1000 | Weak | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. msu.edu The fragmentation pattern observed in the mass spectrum also offers valuable clues about the molecule's structure. wikipedia.orglibretexts.org

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The m/z value of this molecular ion corresponds to the molecular weight of the compound. Due to the presence of a nitrogen atom, the molecular weight of this compound is an odd number, which is consistent with the nitrogen rule in mass spectrometry. msu.edu

The fragmentation of the molecular ion can occur through various pathways. A common fragmentation pathway for alkyl-substituted pyridines is the loss of a methyl radical (•CH₃) to form a stable (M-15)⁺ ion. Another characteristic fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, leading to a fragment ion with an m/z value of (M-27)⁺. Further fragmentation of these initial ions can also occur, leading to a complex pattern of peaks that is characteristic of the molecule's structure.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z Value | Identity |

| [M]⁺ | 135 | Molecular Ion |

| [M-1]⁺ | 134 | Loss of H• |

| [M-15]⁺ | 120 | Loss of •CH₃ |

| [M-27]⁺ | 108 | Loss of HCN |

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, electron ionization (EI) mass spectrometry is a common method for generating a characteristic fragmentation pattern.

Upon electron impact, a molecule of this compound (C9H13N) loses an electron to form a molecular ion (M+•). The molecular weight of this compound is 135.21 g/mol , and thus, the molecular ion peak is expected to appear at an m/z of 135. This peak is crucial for confirming the molecular formula of the compound.

The fragmentation of the molecular ion provides valuable structural clues. Aromatic systems like the pyridine ring are relatively stable, meaning the molecular ion peak is often of significant intensity. libretexts.org However, the alkyl substituents are prone to cleavage. A primary and highly characteristic fragmentation pathway for alkyl-substituted pyridines is the loss of a hydrogen atom or a methyl group from the position alpha to the nitrogen atom, which is particularly facile due to the stability of the resulting ion.

For this compound, a prominent fragmentation pathway involves the loss of a methyl radical (•CH3) from one of the alpha positions (2 or 6) to form a stable pyridinium (B92312) cation. This results in a significant peak at m/z 120 (135 - 15). Further fragmentation can occur through the sequential loss of other methyl groups or through the cleavage of the pyridine ring itself. The general principles of fragmentation in mass spectrometry suggest that the process favors the formation of stable ions and neutral fragments. wikipedia.orgmsu.edu

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 135 | [C9H13N]+• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 120 | [M - CH3]+ | Indicates the loss of a methyl group, a characteristic fragmentation for alkylpyridines. |

| 105 | [M - 2CH3]+ | Suggests the sequential loss of two methyl groups. |

Advanced Structural Characterization (e.g., X-ray Crystallography for Derivatives)

While mass spectrometry provides information about the connectivity of atoms in a molecule, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly valuable for establishing the stereochemistry and conformation of molecules and for understanding intermolecular interactions within the crystal lattice.

Direct X-ray crystallographic data for this compound itself may be challenging to obtain if the compound does not readily form high-quality single crystals at room temperature. However, the structures of its derivatives, particularly metal complexes and salts, are frequently determined using this method. The synthesis of such derivatives can facilitate crystallization and provide stable materials for analysis. mdpi.com

The crystallographic data for a derivative would provide precise bond lengths, bond angles, and torsion angles. For example, in a hypothetical co-crystal, one could determine the planarity of the pyridine ring, the C-N-C bond angles within the ring, and the orientation of the four methyl groups relative to the ring. Furthermore, analysis of the crystal packing can reveal important non-covalent interactions, such as hydrogen bonding (if suitable functional groups are present in a derivative) and π-π stacking between pyridine rings, which govern the supramolecular architecture. redalyc.org

Table 2: Illustrative Crystallographic Parameters for a Hypothetical this compound Derivative

| Parameter | Typical Expected Value/Information Obtained |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Pyridine Ring Bond Lengths (Å) | C-C and C-N distances, typically around 1.39 Å and 1.34 Å respectively. |

| Pyridine Ring Bond Angles (°) | Angles within the aromatic ring, close to 120°. |

| Intermolecular Interactions | Details on hydrogen bonds, van der Waals forces, and π-stacking. |

The synthesis and X-ray crystallographic analysis of derivatives remain a cornerstone for the unambiguous structural confirmation of complex organic molecules like this compound.

Applications of 2,3,4,6 Tetramethylpyridine in Synthetic Chemistry and Materials Science

Role as a Chemical Intermediate in Organic Synthesis

There is a scarcity of specific examples in the literature detailing the use of 2,3,4,6-tetramethylpyridine as a chemical intermediate in the synthesis of pharmaceutical chemicals or as a precursor for other heterocyclic compounds. While pyridine (B92270) and its derivatives are fundamental building blocks in medicinal chemistry, the specific substitution pattern of this compound does not appear to be a commonly utilized motif in the synthesis of known drugs or complex heterocyclic systems. Research often highlights other isomers, such as 2,3,5,6-tetramethylpyridine (B3051974), or more broadly, substituted pyridines in general, in these roles.

Potential as a Sterically Hindered Base in Specific Reactions

In the realm of organic bases, sterically hindered pyridines, often referred to as non-nucleophilic bases, play a crucial role. These compounds can deprotonate acidic protons without interfering with other electrophilic centers in a molecule. While compounds like 2,6-lutidine and 2,4,6-collidine are well-known examples, there is no significant body of research that specifically identifies this compound as a commonly employed sterically hindered base in specific chemical reactions. The substitution pattern may not provide the optimal balance of basicity and steric hindrance that is offered by other commercially available and well-studied pyridine derivatives.

Coordination Chemistry and Ligand Design

The field of coordination chemistry frequently utilizes pyridine-based ligands to form complexes with a wide array of metal ions. These complexes have applications in catalysis, materials science, and biomedical imaging. However, a review of the literature does not indicate a prominent role for this compound in ligand design. The specific arrangement of the four methyl groups on the pyridine ring may influence its coordination properties in a way that makes it less suitable for forming stable or catalytically active metal complexes compared to other substituted pyridines. Research in this area tends to focus on pyridines with different substitution patterns that offer more favorable steric and electronic properties for metal coordination.

Theoretical and Computational Investigations of 2,3,4,6 Tetramethylpyridine

Electronic Structure and Aromaticity Calculations

The electronic structure of 2,3,4,6-tetramethylpyridine is fundamentally shaped by the aromatic pyridine (B92270) ring, which is a six-membered heterocycle containing five carbon atoms and one nitrogen atom. This ring system is isoelectronic with benzene (B151609), possessing 6 π-electrons that are delocalized across the ring, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). The presence of the electronegative nitrogen atom, however, leads to a non-uniform distribution of electron density within the ring, making it electron-deficient, particularly at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen.

The four methyl groups attached to the pyridine ring at the 2, 3, 4, and 6 positions significantly influence its electronic properties through inductive effects. Methyl groups are known to be electron-donating, which helps to counteract the electron-withdrawing effect of the nitrogen atom, thereby increasing the electron density of the ring system compared to unsubstituted pyridine. This enhanced electron density can, in turn, affect the molecule's reactivity and basicity.

To quantify the aromaticity of such substituted pyridines, various computational indices are employed. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses the degree of bond length equalization around the ring, and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) calculations, which probe the magnetic shielding at the center of the ring. Electronic descriptors of aromaticity, for instance, the para-delocalization index (PDI) and the aromatic fluctuation index (FLU), are also utilized. Benchmark studies on pyridine and its derivatives often employ Density Functional Theory (DFT) with functionals like B3LYP or CAM-B3LYP to calculate these aromaticity indices, providing a quantitative measure of the aromatic character. nih.govrsc.org For this compound, it is expected that the HOMA and NICS values would be comparable to those of other aromatic pyridine derivatives, confirming its aromatic nature.

Table 1: Representative Calculated Electronic Properties for Substituted Pyridines

| Property | Method | Typical Value Range for Alkylpyridines |

| Dipole Moment (Debye) | DFT/B3LYP | 2.0 - 2.5 |

| HOMO Energy (eV) | DFT/B3LYP | -6.0 to -5.5 |

| LUMO Energy (eV) | DFT/B3LYP | -0.5 to 0.0 |

| Aromaticity Index (HOMA) | DFT/B3LYP | 0.8 - 0.95 |

Note: The values presented in this table are illustrative and based on computational studies of various alkyl-substituted pyridines. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound reveals a relatively rigid structure due to the planarity of the pyridine ring. The primary source of conformational flexibility arises from the rotation of the four methyl groups around their respective carbon-carbon single bonds. However, due to steric hindrance between the adjacent methyl groups, particularly between those at the 2 and 3 positions, and the 3 and 4 positions, these rotations are expected to be somewhat restricted.

Computational methods such as molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface associated with methyl group rotation and to identify the most stable (lowest energy) conformation. It is anticipated that the lowest energy conformation would involve a staggered arrangement of the hydrogen atoms of the methyl groups to minimize steric clash.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in various environments. nih.gov By simulating the motion of the molecule over time, MD studies can reveal information about the flexibility of the methyl groups, the vibrational modes of the molecule, and its interactions with solvent molecules. Such simulations are valuable for understanding how the molecule behaves in solution and how its conformation might influence its reactivity and intermolecular interactions.

Reaction Mechanism Modeling using Quantum Chemistry (e.g., DFT)

Quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the mechanisms of chemical reactions involving substituted pyridines. researchgate.netnih.gov For this compound, DFT calculations can be employed to investigate various reaction pathways, such as electrophilic and nucleophilic substitutions.

Due to the electron-donating nature of the methyl groups, the pyridine ring in this compound is more activated towards electrophilic attack compared to unsubstituted pyridine. DFT calculations can help identify the most likely sites of electrophilic attack by mapping the electrostatic potential and analyzing the energies of the frontier molecular orbitals (HOMO and LUMO).

Conversely, nucleophilic substitution reactions on the pyridine ring are generally disfavored due to the ring's inherent electron-richness, which is further enhanced by the methyl groups. However, reactions at the methyl groups, such as oxidation, can be modeled using DFT to determine the reaction barriers and identify the most stable intermediates and transition states. For instance, the oxidation of a methyl group to a carboxylic acid can be mechanistically detailed through computational analysis of the bond-breaking and bond-forming steps.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases. The primary modes of intermolecular interaction for this molecule include van der Waals forces and dipole-dipole interactions arising from the permanent dipole moment of the pyridine ring.

Computational studies can quantify the strength and nature of these interactions. For example, the interaction energy between two molecules of this compound can be calculated to understand its dimerization potential. Furthermore, its interactions with other molecules, such as solvents, can be modeled to predict its solubility and the influence of the solvent on its properties.

Solvent effects can significantly impact the electronic structure, conformation, and reactivity of this compound. arxiv.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to calculate its effect on various molecular properties. For instance, the dipole moment of this compound is expected to be larger in a polar solvent compared to the gas phase due to stabilization of the charge separation by the solvent molecules. Similarly, the energy barriers for chemical reactions can be altered by the presence of a solvent, which can be computationally investigated to provide a more realistic model of the reaction in solution.

Derivatives and Analogs of 2,3,4,6 Tetramethylpyridine

Synthesis of Substituted 2,3,4,6-Tetramethylpyridine Derivatives

The synthesis of derivatives from this compound can be approached through several key strategies, primarily focusing on the functionalization of the methyl groups or the pyridine (B92270) ring itself.

One of the most direct methods for derivatization involves the oxidation of the methyl groups . Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can be employed to convert the methyl groups into carboxylic acids. For instance, the oxidation of related polymethylated pyridines, such as 2,6-lutidine, has been shown to yield the corresponding dicarboxylic acid. It is anticipated that under controlled conditions, selective or complete oxidation of the methyl groups of this compound could be achieved to produce pyridine mono-, di-, tri-, or tetracarboxylic acids. Another reagent, selenium dioxide (SeO₂), is known for the oxidation of benzylic methyl groups to aldehydes or carboxylic acids, presenting an alternative route for functionalization. emporia.edu

The formation of pyridine N-oxides offers another pathway to activate the pyridine ring for further substitution. The reaction of 2,3,5-trimethylpyridine (B1346980) with hydrogen peroxide in acetic acid to form the corresponding N-oxide is a well-established procedure. prepchem.com A similar approach can be applied to this compound. The resulting N-oxide can then undergo a variety of transformations. For example, treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) can introduce a chlorine atom at the 2- or 4-position of the pyridine ring. youtube.com

Halogenation of the pyridine ring, if achievable, would provide a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. While direct electrophilic halogenation of the electron-rich this compound ring may be challenging due to the activating nature of the methyl groups, the synthesis of halo-tetrahydropyridines from halogen-substituted homoallylic benzenesulfonamides and aldehydes has been reported, suggesting potential indirect routes. nih.gov Once a halogenated derivative is obtained, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to form new carbon-carbon bonds, leading to the synthesis of, for example, bipyridine derivatives. nih.gov

Deprotonation-substitution reactions on the methyl groups represent a powerful tool for introducing substituents. The use of strong bases like organolithium reagents can selectively deprotonate a methyl group, creating a nucleophilic center that can react with various electrophiles. The regioselectivity of this deprotonation on the unsymmetrical this compound would be a key factor to control. Studies on the lithiation of related collidines and lutidines provide valuable insights into the potential outcomes of such reactions.

Structure-Reactivity Relationships in Derivatives

The introduction of substituents onto the this compound core significantly influences its electronic and steric properties, thereby altering its reactivity.

The electronic effects of substituents play a crucial role. Electron-withdrawing groups, such as carboxylic acids or nitro groups, will decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution. Conversely, electron-donating groups would enhance the ring's nucleophilicity. The position of the substituent is also critical in determining the regioselectivity of subsequent reactions.

Steric hindrance is a defining characteristic of this compound and its derivatives. The four methyl groups already create a crowded environment around the nitrogen atom and the pyridine ring. The introduction of further substituents will exacerbate this steric bulk, which can hinder the approach of reagents and influence reaction rates and pathways. For instance, in the context of its use as a non-nucleophilic base, the steric hindrance around the nitrogen is a key feature. Altering the substituents will modulate this hindrance and, consequently, its basicity and nucleophilicity.

The reactivity of the introduced functional groups themselves is also a key aspect of the structure-reactivity relationship. For example, carboxylic acid derivatives can be converted into esters, amides, or other functional groups, each with its own characteristic reactivity. The interplay between the reactivity of the substituent and the inherent properties of the substituted tetramethylpyridine ring can lead to complex and interesting chemical behavior.

Characterization of Novel Analogs

The unambiguous identification and characterization of novel analogs of this compound are paramount to understanding their structure and properties. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.

¹H NMR spectroscopy provides information on the chemical environment of the protons, including those of the remaining methyl groups and any newly introduced substituents. The chemical shifts, integration, and coupling patterns are invaluable for determining the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of substituents.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in the synthesized derivatives. For example, the characteristic stretching frequencies of carbonyl groups (in carboxylic acids, esters, or ketones), hydroxyl groups, or N-O bonds (in N-oxides) can be readily identified.

Mass spectrometry (MS) provides information about the molecular weight of the synthesized analogs and can offer insights into their fragmentation patterns, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

For crystalline derivatives, X-ray crystallography can provide the definitive three-dimensional structure of the molecule, confirming the connectivity of atoms and providing precise bond lengths and angles.

The table below summarizes the expected characterization data for some hypothetical derivatives of this compound based on the synthetic strategies discussed.

| Compound Name | Synthesis Method | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected IR Bands (cm⁻¹) |

| This compound-N-oxide | Oxidation with H₂O₂/AcOH | Shifted methyl and ring proton signals compared to the parent compound. | Shifted pyridine ring carbon signals due to the N-oxide group. | ~1250-1300 (N-O stretch) |

| 4-Carboxy-2,3,6-trimethylpyridine | Oxidation of one methyl group with KMnO₄ | Disappearance of one methyl signal, appearance of a carboxylic acid proton signal. | Appearance of a carboxylic acid carbon signal (~165-185 ppm). | ~1700 (C=O stretch), ~2500-3300 (O-H stretch) |

| 4-Bromo-2,3,5,6-tetramethylpyridine | Halogenation | Methyl and ring proton signals in the aromatic region. | Pyridine ring carbon signals, with the C4 signal significantly shifted due to the bromine atom. | C-Br stretching vibrations. |

| 4,4'-Bis(2,3,5,6-tetramethylpyridine) | Cross-coupling of a 4-halo derivative | Complex aromatic region with signals for both pyridine rings. | Signals for two distinct pyridine ring systems. | Aromatic C-H and C=C stretching. |

This systematic approach to synthesis and characterization is essential for building a comprehensive understanding of the chemistry of this compound derivatives and for unlocking their potential in various fields of chemical science.

Analytical Methodologies for Research on 2,3,4,6 Tetramethylpyridine

Chromatographic Techniques for Separation and Purity

Chromatography is a fundamental tool for the separation and purity evaluation of 2,3,4,6-Tetramethylpyridine. It allows for the resolution of the target compound from isomers, precursors, and degradation products.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. The determination of purity is often achieved by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram.

While specific retention indices for this compound are not widely published, the general approach involves selecting a column with a stationary phase that can effectively resolve pyridine (B92270) isomers. The choice of stationary phase is critical; non-polar phases separate compounds primarily by boiling point, while polar phases provide separation based on dipole-dipole interactions and hydrogen bonding capabilities. For pyridine derivatives, columns with mid-to-high polarity are often employed to achieve better separation of closely related isomers.

Common detectors used in the GC analysis of pyridine compounds include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and Mass Spectrometry (MS), which provides structural information for definitive peak identification.

| Parameter | Description | Commonly Used Options |

|---|---|---|

| Stationary Phase | The material inside the column that interacts with the analyte. Choice depends on the polarity of the isomers to be separated. | 5% Phenyl Polysiloxane (low polarity), Polyethylene Glycol (PEG, high polarity) |

| Column Type | Typically capillary columns are used for high resolution. | Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Inert gas to move the analyte through the column. | Helium, Nitrogen, Hydrogen |

| Inlet Temperature | Temperature at which the sample is vaporized. Must be high enough to ensure complete volatilization without degradation. | Typically 250-280 °C |

| Oven Program | Temperature program for the column to optimize separation. | Isothermal or temperature gradient (e.g., ramp from 100 °C to 250 °C) |

| Detector | Device used to detect the analyte as it elutes from the column. | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, particularly for non-volatile impurities or thermally sensitive compounds. Reverse-phase HPLC is a commonly employed mode for this purpose.

A documented method for the analysis of this compound utilizes a reverse-phase (RP) approach with simple mobile phase conditions. ox.ac.uk The separation can be achieved on columns such as Newcrom C18 or Newcrom R1. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution containing an acid, such as phosphoric acid, to control the ionization of the basic pyridine nitrogen and ensure good peak shape. ox.ac.uk For applications requiring mass spectrometric (MS) detection, volatile acids like formic acid are used in place of non-volatile acids like phosphoric acid. ox.ac.uk This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. ox.ac.uk

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom C18 or Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Detector | UV-Vis or Mass Spectrometry (MS) |

Quantitative Spectroscopic Analysis

Spectroscopic methods are essential for the quantitative analysis of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and widely accessible method for quantification. Pyridine and its derivatives exhibit characteristic absorption in the UV region due to π→π* and n→π* electronic transitions. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for pyridine itself is around 254 nm, and substituted pyridines will have similar absorption profiles, though the exact λmax may shift depending on the substitution pattern. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration and purity of a substance. emerypharma.comresolvemass.ca The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com

For the quantitative analysis of this compound, a ¹H NMR spectrum is typically used. A certified internal standard of known purity and concentration is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard, the absolute quantity or purity of the analyte can be calculated. Key considerations for accurate qNMR include ensuring complete relaxation of all nuclei by using a sufficient relaxation delay (D1), using a calibrated 90° pulse, and achieving a high signal-to-noise ratio. ox.ac.uk

| Technique | Principle | Parameters for Quantification |

|---|---|---|

| UV-Vis Spectroscopy | Beer-Lambert Law (A = εbc) | Wavelength of maximum absorbance (λmax), Molar absorptivity (ε), Path length (b), Calibration curve |

| Quantitative NMR (qNMR) | Signal integral is directly proportional to the number of nuclei. | Choice of non-overlapping analyte and standard signals, Known concentration of internal standard, Relaxation delay (D1), Number of scans |

Future Research Directions and Emerging Trends

Green Chemistry Approaches to Synthesis

The synthesis of pyridine (B92270) derivatives is undergoing a significant shift towards more environmentally benign methodologies. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and toxic reagents, prompting the development of greener alternatives. rasayanjournal.co.in Future research for synthesizing 2,3,4,6-tetramethylpyridine is likely to focus on several key areas of green chemistry.

One promising direction is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, a patented process describes the gas-phase synthesis of tri- and tetra-alkylated pyridines by reacting methyl ethyl ketone with formaldehyde (B43269) and ammonia (B1221849) over a zeolite catalyst composed of silica-alumina and various metal ions. justia.com This method is presented as an eco-friendly and more economical alternative to traditional processes. justia.com Further research could optimize catalyst design, such as using metal-organic frameworks (MOFs) or surface-modified materials, to improve yield and selectivity under milder conditions. acs.org

Other green approaches applicable to pyridine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption while often increasing product yields. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or using green solvents like ionic liquids, minimizes volatile organic compound (VOC) emissions and simplifies purification. rasayanjournal.co.inacs.org

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, saving time, and minimizing waste. rasayanjournal.co.innih.gov

Biocatalysis: The use of enzymes, such as phenylalanine ammonia-lyases (PALs), offers a highly selective and environmentally friendly route to substituted pyridines, although this is more established for specific derivatives like pyridylalanines. researchgate.net

| Green Chemistry Approach | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Heterogeneous Catalysis (e.g., Zeolites, MOFs) | Catalyst reusability, operational simplicity, reduced waste. | High; demonstrated for related alkylated pyridines. | justia.comacs.org |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, lower energy use. | High; generally applicable to pyridine ring formation. | nih.gov |

| Solvent-Free Conditions | Eliminates solvent waste, cost-effective, simplified workup. | Moderate to High; depends on reactant phases and reaction temperature. | rasayanjournal.co.inacs.org |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Lower; currently more suitable for specific functionalized pyridines. | researchgate.net |

Exploration of Novel Catalytic Applications

The pyridine moiety is a fundamental component in catalysts and functional materials. researchgate.net The steric hindrance in this compound makes it an intriguing candidate for applications where modulation of a metal center's reactivity is desired. While it is a poor nucleophile, its derivatives can act as ligands in organometallic catalysis.

Future research will likely explore the use of this compound as a ligand in transition-metal catalysis. thieme-connect.com By coordinating to a metal center, it can influence the catalyst's steric and electronic environment, potentially leading to unique selectivity in reactions such as C-H functionalization, cross-coupling, and hydrogenation. thieme-connect.comresearchgate.net For example, sterically hindered pyridine-based ligands have been shown to be optimal in certain palladium-catalyzed reactions for the synthesis of other substituted pyridines. acs.org The bulky methyl groups of this compound could create a specific catalytic pocket, enabling shape-selective catalysis or preventing catalyst deactivation pathways like dimerization.

Furthermore, enhancing the catalytic activity of pyridines through substitution is an active area of research. Studies have shown that adding strong π-donating groups can create highly active organocatalysts. nih.gov Investigating the introduction of such functional groups onto the this compound core could unlock new catalytic potential, moving beyond its role as a simple base.

Advanced Materials Science Applications

Pyridine derivatives are integral to the development of functional materials, including those for optoelectronics. researchgate.netnih.gov The incorporation of pyridine units into larger molecular structures can tune their electronic properties, making them suitable as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). nih.gov

An emerging trend is the design of materials integrating donor and acceptor moieties. In such systems, a substituted pyridine can act as the electron-accepting unit. nih.gov Future work could involve synthesizing polymers or dendrimers incorporating the this compound unit. The methyl groups would not only influence the electronic properties but also impact the material's morphology and solubility, which are critical for device fabrication and performance.

Another avenue of research is in the field of porous materials like covalent organic frameworks (COFs). Pyridine-based linkers can be used to construct these materials, with the nitrogen atom serving as a catalytic site or a point for post-synthetic modification. acs.org Using a this compound-derived linker could create COFs with unique pore environments and steric constraints, potentially useful for selective gas sorption or as nanoreactors.

| Application Area | Role of this compound Moiety | Potential Advantages | Reference |

|---|---|---|---|

| Organic Electronics (OLEDs) | Electron-accepting unit in hole-transporting materials. | Tuning of electronic properties, improved solubility and morphology. | nih.gov |

| Porous Materials (COFs) | Sterically hindered building block (linker). | Creation of unique pore environments for selective catalysis or sorption. | acs.org |

| Functional Polymers | Monomer unit to control polymer properties. | Enhanced thermal stability, specific electronic characteristics. | researchgate.net |

Development of High-Selectivity Transformations

The most well-established role for sterically hindered pyridines is as non-nucleophilic bases. acs.org Their steric bulk prevents the nitrogen atom from participating in nucleophilic substitution reactions, allowing it to function purely as a proton scavenger. This property is crucial for achieving high selectivity in various organic transformations.

Future research is expected to further exploit this characteristic in complex chemical syntheses. For example, in deprotonation reactions, a base like this compound can selectively remove a proton without causing unwanted side reactions, which is critical in the late-stage functionalization of complex molecules like pharmaceuticals. innovations-report.comnih.gov The reactivity of such bases is influenced by steric repulsion, which can decrease the reactivity of the nitrogen atom by several orders of magnitude, allowing for fine-tuned basicity and selectivity. thieme-connect.com

A significant challenge in pyridine chemistry is achieving functionalization at specific positions, such as the C4 (para) or meta positions, due to the directing influence of the nitrogen atom. innovations-report.comnih.govorganic-chemistry.org Highly hindered bases can play a role in novel strategies to overcome these challenges. For instance, studies have shown that the choice of a bulky base can be critical in directing metalation to a less conventional position on the pyridine ring, enabling subsequent functionalization with high regioselectivity. nih.gov Developing new synthetic methods that use this compound to control the regiochemical outcome of reactions on other molecules represents a key area for future investigation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,6-Tetramethylpyridine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound often involves condensation reactions or methylation of pyridine precursors. For example, Balaban and Bota (1982) prepared 2,3,4,6-tetramethylpyridinium perchlorate via acid-catalyzed cyclization of acetylated intermediates, highlighting the importance of stoichiometric control of methylating agents (e.g., methyl iodide) and reaction temperature (80–100°C) to minimize side products . Alternative routes may use 3,4-dimethylpyridine as an upstream precursor, with regioselective methylation requiring careful pH modulation and catalyst selection (e.g., palladium or copper complexes) to direct substitution patterns .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming methyl group positions and symmetry. For example, Mines et al. (1996) resolved splitting patterns in analogous bipyridyl derivatives using high-field NMR (500 MHz), with coupling constants (<i>J</i> = 2–3 Hz) aiding in stereochemical assignments . High-Resolution Electron Spray Ionization Mass Spectrometry (HRESIMS) provides molecular weight validation, while reverse-phase HPLC (C18 columns, acetonitrile/water gradients) effectively separates positional isomers .

Q. What safety precautions are recommended for handling pyridine derivatives based on structurally similar compounds?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally related pyridines (e.g., 2,4,6-Trimethylpyridine) exhibit acute oral toxicity (LD < 300 mg/kg) and respiratory irritation. Standard precautions include:

- Use of fume hoods and PPE (nitrile gloves, safety goggles) to prevent inhalation or dermal contact .

- Neutralization of waste with dilute acetic acid before disposal to avoid exothermic reactions.

- Emergency protocols: Immediate rinsing with water for eye/skin exposure and activated charcoal administration for ingestion .

Advanced Research Questions

Q. How do steric effects from multiple methyl groups influence the synthesis and purification of this compound?

- Methodological Answer : Steric hindrance from adjacent methyl groups complicates both synthesis and purification. For example, Hounshell et al. demonstrated that dynamic gearing effects in tetramethylated compounds necessitate longer reaction times (24–48 hours) for complete methylation . Purification challenges arise due to co-elution of isomers; gradient elution with heptane/ethyl acetate (7:3) on silica gel columns improves resolution, while recrystallization in ethanol/water mixtures enhances crystal purity .

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Discrepancies in melting points or solubility often stem from impurities or isomer contamination. Researchers should:

- Validate purity via -NMR integration (≥95% homogeneity) .

- Perform differential scanning calorimetry (DSC) to confirm thermal behavior.

- Cross-reference synthetic conditions (e.g., solvent polarity, drying methods) to identify variables affecting crystallinity .

Q. What methodological approaches are recommended for assessing ecological impacts of this compound when toxicity data is unavailable?

- Methodological Answer : In absence of ecotoxicity data (e.g., EC, LC), researchers can:

- Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential .

- Conduct in silico toxicity screening with tools like EPA’s ECOSAR to estimate acute/chronic effects on aquatic organisms.

- Perform microcosm studies with soil/water systems to monitor degradation pathways (e.g., HPLC-MS tracking) .

Q. How can solvent selection and chromatographic conditions be optimized to separate this compound from positional isomers?

- Methodological Answer : Isomer separation requires tailored chromatographic conditions:

- Normal-phase HPLC with cyano-modified silica columns and hexane/isopropanol (90:10) resolves 2,3,4,6- and 2,3,5,6-isomers .

- Gas chromatography (GC-MS) using mid-polarity columns (e.g., DB-17) and temperature programming (80°C to 250°C at 10°C/min) enhances volatility-based separation .

Q. What coordination chemistry applications exist for this compound based on analogous methylpyridine complexes?

- Methodological Answer : Methylpyridines act as ligands in transition metal complexes (e.g., Ru, Fe). For example, 2,2':6',2''-terpyridine derivatives form stable octahedral complexes with Ru(II) for photovoltaic applications. This compound’s steric bulk may favor distorted geometries, which can be probed via X-ray crystallography and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。